Magnesium bromide (4-bromophenyl)(propoxy)(propoxycarbonyl)methanide (1/1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium bromide (4-bromophenyl)(propoxy)(propoxycarbonyl)methanide (1/1/1) is a complex organometallic compound that features a magnesium center coordinated to a bromine atom, a 4-bromophenyl group, and two propoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium bromide (4-bromophenyl)(propoxy)(propoxycarbonyl)methanide typically involves the use of Grignard reagents. A common method includes the reaction of 4-bromophenyl magnesium bromide with propyl chloroformate in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems to handle the highly reactive intermediates would be essential to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Magnesium bromide (4-bromophenyl)(propoxy)(propoxycarbonyl)methanide can undergo various types of reactions, including:
Nucleophilic substitution: The magnesium center can act as a nucleophile, attacking electrophilic centers in other molecules.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.
Coupling reactions: It can be used in coupling reactions such as the Suzuki-Miyaura coupling, where it acts as a nucleophilic partner
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, carbonyl compounds, and various electrophiles. The reactions are typically carried out in anhydrous solvents under inert atmospheres to prevent side reactions with moisture or oxygen .
Major Products
The major products formed from reactions involving magnesium bromide (4-bromophenyl)(propoxy)(propoxycarbonyl)methanide depend on the specific reaction conditions and reagents used. For example, in a nucleophilic substitution reaction with an alkyl halide, the product would be a new carbon-carbon bond formation .
Scientific Research Applications
Magnesium bromide (4-bromophenyl)(propoxy)(propoxycarbonyl)methanide has several applications in scientific research:
Organic synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds
Medicinal chemistry: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material science: It may be used in the preparation of novel materials with unique properties.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions
Mechanism of Action
The mechanism of action of magnesium bromide (4-bromophenyl)(propoxy)(propoxycarbonyl)methanide involves the nucleophilic attack of the magnesium center on electrophilic centers in other molecules. This results in the formation of new carbon-carbon or carbon-heteroatom bonds. The specific pathways and molecular targets depend on the reaction conditions and the nature of the electrophile .
Comparison with Similar Compounds
Similar Compounds
Phenyl magnesium bromide: Another Grignard reagent with a phenyl group instead of a 4-bromophenyl group.
Propyl magnesium bromide: A simpler Grignard reagent with a propyl group.
Ethyl magnesium bromide: Similar to propyl magnesium bromide but with an ethyl group
Uniqueness
Magnesium bromide (4-bromophenyl)(propoxy)(propoxycarbonyl)methanide is unique due to the presence of both a 4-bromophenyl group and two propoxy groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis, particularly for the formation of complex molecules .
Properties
CAS No. |
62123-97-1 |
---|---|
Molecular Formula |
C14H18Br2MgO3 |
Molecular Weight |
418.40 g/mol |
IUPAC Name |
magnesium;2-(4-bromophenyl)-1,2-dipropoxyethenolate;bromide |
InChI |
InChI=1S/C14H19BrO3.BrH.Mg/c1-3-9-17-13(14(16)18-10-4-2)11-5-7-12(15)8-6-11;;/h5-8,16H,3-4,9-10H2,1-2H3;1H;/q;;+2/p-2 |
InChI Key |
JSAPGUXBBDVRQH-UHFFFAOYSA-L |
Canonical SMILES |
CCCOC(=C([O-])OCCC)C1=CC=C(C=C1)Br.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.